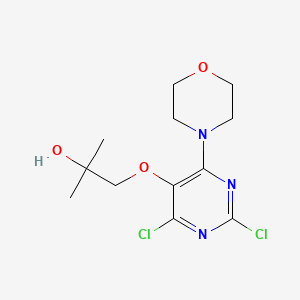
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol is a synthetic organic compound that features a pyrimidine ring substituted with dichloro and morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-dichloro-6-morpholin-4-ylpyrimidine.
Substitution Reaction: The morpholine group is introduced via a substitution reaction, where the chlorine atoms on the pyrimidine ring are replaced by the morpholine group.
Attachment of the Propan-2-ol Group: The final step involves the attachment of the propan-2-ol group to the pyrimidine ring through an etherification reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2,4-Dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,4-Dichloro-6-morpholin-4-ylpyrimidine: Shares the pyrimidine core but lacks the propan-2-ol group.
2,4-Dichloro-5-morpholin-4-ylpyrimidine: Similar structure with different substitution patterns.
6-Morpholin-4-ylpyrimidine: Lacks the dichloro substitution but retains the morpholine group.
Uniqueness: 1-(2,4-Dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17Cl2N3O3 |
|---|---|
Molecular Weight |
322.18 g/mol |
IUPAC Name |
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxy-2-methylpropan-2-ol |
InChI |
InChI=1S/C12H17Cl2N3O3/c1-12(2,18)7-20-8-9(13)15-11(14)16-10(8)17-3-5-19-6-4-17/h18H,3-7H2,1-2H3 |
InChI Key |
YTKPYQMSEXSJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC1=C(N=C(N=C1Cl)Cl)N2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















